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molecular formula C11H13NO5 B8298687 Ethyl 3-etoxy-5-nitrobenzoate

Ethyl 3-etoxy-5-nitrobenzoate

Cat. No. B8298687
M. Wt: 239.22 g/mol
InChI Key: KMDQDOXRHRNSPJ-UHFFFAOYSA-N
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Patent
US08815891B2

Procedure details

The compound (8.49 g, 35.49 mmol) prepared in step 1 was dissolved in ethyl acetate, added with 10%-palladium (Pd) (900 mg). The reaction mixture was stirred at room temperature for one day under hydrogen gas. Once the reaction was completed, the solution was celite-filtered and the filtrate was concentrated under reduced pressure. The residue purified by flash column chromatography (hexane:ethyl acetate=3:1) to obtain the title compound (6.98 g, yield: 94%, yellow liquid).
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2]>C(OCC)(=O)C.[Pd]>[NH2:15][C:13]1[CH:12]=[C:6]([CH:5]=[C:4]([O:3][CH2:1][CH3:2])[CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
8.49 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one day under hydrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was celite-filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue purified by flash column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=C(C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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